![molecular formula C30H24N2 B14122606 N1,N2-Di([1,1'-biphenyl]-2-yl)benzene-1,2-diamine](/img/structure/B14122606.png)
N1,N2-Di([1,1'-biphenyl]-2-yl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine is an organic compound that belongs to the class of diamines This compound is characterized by the presence of two biphenyl groups attached to a benzene-1,2-diamine core
Vorbereitungsmethoden
The synthesis of N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine typically involves the following steps:
Nitration of Biphenyl: The initial step involves the nitration of biphenyl to form nitrobiphenyl.
Reduction of Nitrobiphenyl: The nitrobiphenyl is then reduced to form aminobiphenyl.
Coupling Reaction: The aminobiphenyl is coupled with benzene-1,2-diamine under specific reaction conditions to form the target compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application .
Vergleich Mit ähnlichen Verbindungen
N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine can be compared with other similar compounds, such as:
N1,N2-Dibenzylideneethane-1,2-diamine: This compound has a similar diamine core but with different substituents, leading to distinct chemical and physical properties.
N1,N2-Dimethylbenzene-1,2-diamine: Another diamine with methyl groups instead of biphenyl groups, resulting in different reactivity and applications.
The uniqueness of N1,N2-Di([1,1’-biphenyl]-2-yl)benzene-1,2-diamine lies in its biphenyl substituents, which impart specific structural and functional characteristics .
Eigenschaften
Molekularformel |
C30H24N2 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
1-N,2-N-bis(2-phenylphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C30H24N2/c1-3-13-23(14-4-1)25-17-7-9-19-27(25)31-29-21-11-12-22-30(29)32-28-20-10-8-18-26(28)24-15-5-2-6-16-24/h1-22,31-32H |
InChI-Schlüssel |
NDDCSMOWKDJQNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=CC=C3NC4=CC=CC=C4C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


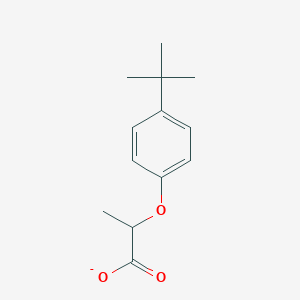
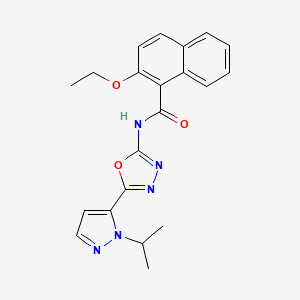
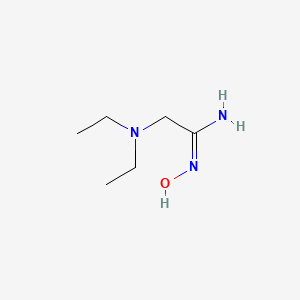
![N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14122545.png)
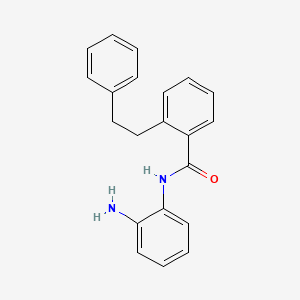
![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14122558.png)
![8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14122562.png)
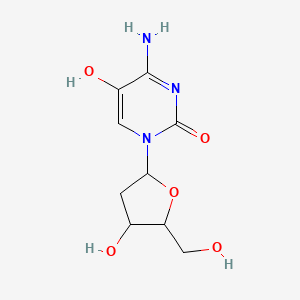
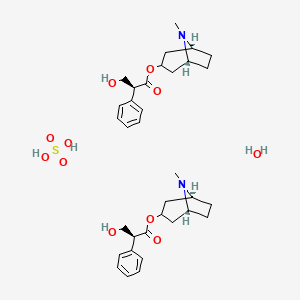
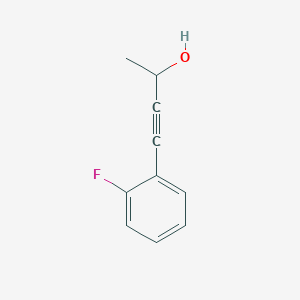

![2-[6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B14122608.png)


